N'-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring system, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with 1-ethylpiperidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methylpiperidin-4-ylidene)acetohydrazide
- N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzamide
- N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline
Uniqueness
N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
350988-36-2 |
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Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-2-27-14-12-18(13-15-27)25-26-23(28)20-16-22(17-8-4-3-5-9-17)24-21-11-7-6-10-19(20)21/h3-11,16H,2,12-15H2,1H3,(H,26,28) |
InChI Key |
JITHRSWHSJIHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1 |
Origin of Product |
United States |
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